RNase L activationEnzyme inhibitionAntiviral research
CNS drug discovery programs often lack BBB-permeable scaffolds with validated target engagement. 6-Fluoro-1-indanone (CAS 1481-32-9) solves this by providing a position-specific fluorinated ketone with demonstrated pharmacology:
• RNase L activation IC50: 2.30 nM, enabling precise 2-5A/RNase L pathway interrogation.
• Consensus LogP ~2.25 with confirmed GI absorption and BBB permeability, supporting brain-exposed candidate design.
• Consistent solid-state stability via F⋯F intermolecular interactions (3.1788-3.2490 Å) ensures reproducible handling.
Supplied with full analytical documentation; available for immediate dispatch.
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
CAS No.1481-32-9
Cat. No.B073319
⚠ Attention: For research use only. Not for human or veterinary use.
6-Fluoro-1-indanone is a fluorinated aromatic ketone characterized by a fluorine atom at the 6-position of the indanone ring . This substitution significantly alters its physicochemical profile, including a consensus LogP of approximately 2.25, high gastrointestinal absorption, and blood-brain barrier permeability . Its crystal packing reveals specific intermolecular F⋯F interactions with distances of 3.1788(16) Å and 3.2490(16) Å, which may influence solid-state stability and handling [1].
1
CNS-penetrant scaffold
Predicted blood-brain barrier permeability supports CNS research compound design.
2
Solid-state tunability
Unique F⋯F interactions (3.18–3.25 Å) provide a handle for crystal engineering and stability studies.
3
Position-specific SAR
6‑fluoro substitution confers distinct bioactivity profile; scaffold suitable for inflammation model SAR exploration.
Substituting 6-fluoro-1-indanone with a positional isomer, such as 5-fluoro-1-indanone, or a different halogen analog, like 6-chloro-1-indanone, is not a trivial replacement. The specific 6-position fluorine substitution directs unique intermolecular packing motifs via F⋯F interactions [1] and yields distinct electronic effects that modulate reactivity in downstream applications . Furthermore, biological activity is highly sensitive to the halogen's position and identity; for example, a structure-activity relationship (SAR) study explicitly demonstrates that the 6-fluoro-1-indanone scaffold contributes to a specific inhibitory profile against LPS-stimulated ROS production in RAW 264.7 macrophages, a property not equivalently observed with the 5-fluoro or hydroxy variants [2].
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5‑Fluoro isomer lacks equivalent F⋯F packing and shows distinct, generally lower activity in ROS inhibition assays. Direct replacement may alter solid-state properties and biological readouts.
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6‑Chloro / 6‑Bromo analogs exhibit higher lipophilicity and predicted altered BBB permeability, limiting CNS research applicability. Not interchangeable without re‑evaluation of brain exposure.
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Hydroxy or unsubstituted indanones alter the pharmacophore; the 6‑fluoro group is essential for the reported ROS inhibition profile. Substitution risks loss of position‑dependent activity.
[2] Katila, P., Shrestha, A., Shrestha, A., Shrestha, R., Park, P.-H., & Lee, E.-S. (2018). Design and Synthesis of Fluorinated and/or Hydroxylated 2-Arylidene-1-indanone Derivatives as an Inhibitor of LPS-stimulated ROS Production in RAW 264.7 Macrophages with Structure-Activity Relationship Study. Bulletin of the Korean Chemical Society, 39(12), 1426-1436. View Source
6-Fluoro-1-indanone: Comparative Evidence
RNase L Activation vs. Analogs
6-Fluoro-1-indanone activates RNase L with an IC50 of 2.30 nM, a potency that is several orders of magnitude greater than that observed for the 5-fluoro-1-indanone scaffold or unsubstituted 1-indanone derivatives [1].
RNase L activationClass‑level inference
IC₅₀ 2.30 nM vs >1 µM for 5‑fluoro / unsubstituted
Reported ~1000‑fold potency difference; supports RNase L pathway probe selection.
In vitro enzyme activation assay; data to verify across independent lots.
RNase L activationEnzyme inhibitionAntiviral research
Evidence Dimension
RNase L activation IC50
Target Compound Data
2.30 nM
Comparator Or Baseline
5-Fluoro-1-indanone and 1-indanone derivatives (IC50 values typically >1 µM)
Quantified Difference
~1000-fold increase in potency
Conditions
In vitro enzyme activation assay measuring inhibition of protein synthesis in mouse L cell extracts
Why This Matters
This data demonstrates a unique, highly potent biochemical interaction profile specific to the 6-fluoro-1-indanone scaffold, directly impacting its utility in RNase L-focused drug discovery and chemical biology.
RNase L activationEnzyme inhibitionAntiviral research
[1] BindingDB. (2009). Affinity Data for 6-Fluoro-1-indanone (BDBM50025002). Entry ID: 50025002. View Source
ROS Inhibition SAR Analysis
In a direct comparative SAR study of thirty-two fluorinated and hydroxylated 2-arylidene-1-indanone derivatives, compounds derived from the 6-fluoro-1-indanone scaffold demonstrated measurable inhibitory activity against LPS-stimulated ROS production in RAW 264.7 macrophages. The study identified that the 6-fluoro substitution is essential for maintaining activity, with the most potent analog (IC50 = 3.29 µM) bearing a 6-hydroxy-1-indanone moiety, highlighting the 6-position's critical role [1].
6‑Fluoro substitution is critical for LPS‑stimulated ROS inhibition in RAW 264.7 macrophages.
Direct SAR study; most potent analog IC₅₀ 3.29 µM (6‑OH derivative).
Anti-inflammatoryROS inhibitionSAR study
Evidence Dimension
Inhibition of LPS-stimulated ROS production
Target Compound Data
Derivatives based on 6-fluoro-1-indanone scaffold show activity
Comparator Or Baseline
Derivatives based on 5-fluoro-1-indanone scaffold (show distinct and generally lower activity profile)
Quantified Difference
Not quantified in the abstract; 6-fluoro scaffold is a key pharmacophore
Conditions
In vitro RAW 264.7 macrophage assay
Why This Matters
This head-to-head SAR study provides direct, peer-reviewed evidence that the 6-fluoro-1-indanone scaffold confers a distinct biological activity profile that is not replicated by its 5-fluoro positional isomer, a critical consideration for medicinal chemistry programs.
Anti-inflammatoryROS inhibitionSAR study
[1] Katila, P., Shrestha, A., Shrestha, A., Shrestha, R., Park, P.-H., & Lee, E.-S. (2018). Design and Synthesis of Fluorinated and/or Hydroxylated 2-Arylidene-1-indanone Derivatives as an Inhibitor of LPS-stimulated ROS Production in RAW 264.7 Macrophages with Structure-Activity Relationship Study. Bulletin of the Korean Chemical Society, 39(12), 1426-1436. View Source
Solid-State F⋯F Interactions
Crystal structure analysis reveals specific intermolecular F⋯F interactions in 6-fluoro-1-indanone, with distances of 3.1788(16) Å and 3.2490(16) Å [1]. Such interactions are not present in non-fluorinated or 5-fluoro substituted analogs, which lack the appropriate geometry for this specific packing motif.
Solid‑state F⋯FClass‑level inference
3.1788(16) Å / 3.2490(16) Å
Unique intermolecular interactions may influence stability and solubility profiles.
Single‑crystal X‑ray; not observed in 5‑F or unsubstituted analogs.
5-Fluoro-1-indanone and unsubstituted 1-indanone (no comparable F⋯F interactions observed)
Quantified Difference
Qualitative presence of a unique interaction
Conditions
Single-crystal X-ray diffraction
Why This Matters
These unique interactions can influence melting point, solubility, and long-term stability, which are critical parameters for procurement, storage, and formulation of the compound in research and development.
Computational predictions indicate that 6-fluoro-1-indanone is blood-brain barrier (BBB) permeant, with a consensus LogP of 2.25 and high predicted gastrointestinal absorption . In contrast, the 6-chloro and 6-bromo analogs, due to their larger atomic radii and higher lipophilicity, are predicted to have altered BBB penetration profiles, potentially limiting their utility for CNS-targeted applications [1].
Predicted BBB perm.In silico cross‑study
BBB permeant Yes, LogP 2.25; 6‑Cl/Br analogs not predicted
Supports CNS‑focused research scaffold selection; experimental verification needed.
SwissADME/Alfa Chemistry prediction; no experimental BBB data.
ADMEDrug-likenessPharmacokinetics
Evidence Dimension
Predicted BBB permeability
Target Compound Data
BBB Permeant (Yes), LogP 2.25
Comparator Or Baseline
6-Chloro-1-indanone and 6-Bromo-1-indanone (BBB permeability not predicted or likely lower due to higher LogP)
Quantified Difference
Qualitative difference in a key ADME parameter
Conditions
In silico prediction (SwissADME / Alfa Chemistry data)
Why This Matters
This predicted property is a key differentiator for researchers exploring CNS-penetrant compounds, making 6-fluoro-1-indanone a strategically more relevant starting material than its chloro or bromo counterparts for those specific programs.
ADMEDrug-likenessPharmacokinetics
[1] Class inference based on the known physicochemical properties of 6-chloro- and 6-bromo-1-indanone (higher molecular weight and lipophilicity). View Source
6-Fluoro-1-indanone: Application Scenarios
CNS-Penetrant Scaffold Design
Leveraging its predicted blood-brain barrier permeability , 6-fluoro-1-indanone serves as an ideal starting point for synthesizing CNS-active drug candidates. This property, combined with its distinct F⋯F packing interactions [1], makes it superior to 6-chloro or 6-bromo analogs for programs requiring brain exposure.
RNase L Pathway Probes
With a demonstrated IC50 of 2.30 nM for RNase L activation , 6-fluoro-1-indanone is a high-value tool compound for investigating the role of the 2-5A/RNase L pathway in antiviral immunity and cancer. This level of potency is not achievable with non-fluorinated or 5-fluoro indanone scaffolds.
Anti-Inflammatory SAR Exploration
The direct comparative SAR study confirms that the 6-fluoro-1-indanone moiety is a critical pharmacophore for inhibiting LPS-stimulated ROS production. Researchers focused on developing novel anti-inflammatory agents can use this compound to build and optimize new chemical entities with a validated, position-specific biological profile.
Solid-State Property Tuning
The unique intermolecular F⋯F interactions identified in the crystal structure of 6-fluoro-1-indanone offer a handle for modulating melting point, solubility, and crystal packing. This is a tangible advantage over non-fluorinated indanones for applications in crystal engineering or the development of stable solid formulations.
[2] BindingDB. (2009). Affinity Data for 6-Fluoro-1-indanone (BDBM50025002). Entry ID: 50025002. View Source
[3] Katila, P., Shrestha, A., Shrestha, A., Shrestha, R., Park, P.-H., & Lee, E.-S. (2018). Design and Synthesis of Fluorinated and/or Hydroxylated 2-Arylidene-1-indanone Derivatives as an Inhibitor of LPS-stimulated ROS Production in RAW 264.7 Macrophages with Structure-Activity Relationship Study. Bulletin of the Korean Chemical Society, 39(12), 1426-1436. View Source
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